molecular formula C15H19N3O B4367514 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide CAS No. 1005614-86-7

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide

Cat. No. B4367514
CAS RN: 1005614-86-7
M. Wt: 257.33 g/mol
InChI Key: LMBXQPKHBZDWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide, also known as EPMB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. EPMB is a benzamide derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in inflammation and pain, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain. N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and has a long shelf life, making it a convenient compound to work with. However, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide. One potential direction is to further study its anti-inflammatory and analgesic effects, with the goal of developing it into a therapeutic agent for conditions such as arthritis and chronic pain. Another potential direction is to explore its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide and to identify any potential side effects or limitations of its use.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide has been extensively researched for its potential applications in various fields. One of the most significant applications of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide is in the field of medicinal chemistry. It has been shown to have potential as an anti-inflammatory and analgesic agent. N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-18-14(9-10-16-18)11-17(3)15(19)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXQPKHBZDWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198592
Record name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005614-86-7
Record name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005614-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.